An In-depth Technical Guide to 2-(4-Bromophenyl)acetonitrile
An In-depth Technical Guide to 2-(4-Bromophenyl)acetonitrile
An important note on nomenclature: The request specified "2-(4-Bromophenoxy)acetonitrile." However, publicly available scientific data predominantly refers to the closely related compound, "2-(4-Bromophenyl)acetonitrile." This guide will focus on the latter, providing a comprehensive overview of its chemical properties, synthesis, and potential applications. Information on related "phenoxy" structures will be included where relevant to provide a broader context.
Introduction
2-(4-Bromophenyl)acetonitrile, also known as 4-bromobenzyl cyanide, is an organic compound that serves as a versatile intermediate in the synthesis of a variety of more complex molecules.[1][2] Its structure, featuring a bromine-substituted phenyl ring and a reactive nitrile group, makes it a valuable building block in medicinal chemistry and materials science for the development of pharmaceuticals and other commercially significant products.[1][3] This technical guide provides a detailed overview of its properties, synthesis, and handling, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental properties of 2-(4-Bromophenyl)acetonitrile are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 16532-79-9 | [1][4][5] |
| Molecular Formula | C₈H₆BrN | [1][2][5] |
| Molecular Weight | 196.04 g/mol | [1][6] |
| Appearance | Solid | |
| Melting Point | 47-49 °C | |
| Boiling Point | 140-141 °C at 13 mmHg | |
| Density | 1.51 g/mL at 25 °C | |
| IUPAC Name | 2-(4-bromophenyl)acetonitrile | [1][6] |
| Synonyms | 4-Bromophenylacetonitrile, p-Bromophenylacetonitrile, 4-Bromobenzyl cyanide | [1] |
Synthesis of 2-(4-Bromophenyl)acetonitrile
The synthesis of 2-(4-bromophenyl)acetonitrile can be achieved through various methods. One common approach is the oxidative dimerization of 4-bromophenylacetonitrile.[7]
Experimental Protocol: Synthesis of 2,3-Bis(4-bromophenyl)fumaronitrile from 4-Bromophenylacetonitrile [7]
This protocol details the synthesis of a derivative product, illustrating a common reaction type for 2-(4-bromophenyl)acetonitrile.
Materials:
-
4-bromophenylacetonitrile
-
Anhydrous methanol
-
Sodium methoxide
-
Iodine
-
1 M HCl
-
Diethyl ether or dichloromethane
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromophenylacetonitrile (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide (1.1 eq) portion-wise to the stirred solution at room temperature and stir the mixture for 15-20 minutes.
-
Add a solution of iodine (1.2 eq) in methanol dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding 1 M HCl until the solution is acidic.
-
Remove the methanol under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent like diethyl ether three times.
-
Wash the combined organic layers with a saturated solution of sodium thiosulfate, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system to yield 2,3-Bis(4-bromophenyl)fumaronitrile.
A general workflow for the synthesis and subsequent reactions of 2-(4-Bromophenyl)acetonitrile is depicted below.
Key Chemical Reactions and Transformations
The versatility of 2-(4-Bromophenyl)acetonitrile as a synthetic intermediate stems from the reactivity of its nitrile and bromo-substituted phenyl groups.
Transformations of the Nitrile Group:
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4-bromophenyl)acetic acid.[3]
-
Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, can convert the nitrile group into a primary amine, yielding 2-(4-bromophenyl)ethan-1-amine.[3]
Reactions at the Bromine Atom:
-
Cross-Coupling Reactions: The bromine atom on the phenyl ring facilitates various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[3]
The diagram below illustrates these key transformations.
Biological Activity and Applications
While specific details on the biological activity of 2-(4-Bromophenyl)acetonitrile are not extensively documented in publicly available literature, related compounds have shown notable biological effects. For instance, para-bromophenoxy acetic acid has demonstrated antimicrobial activity against various bacteria and fungi.[8] The potential modes of action for such compounds may involve the disruption of cell membranes, interference with cell wall synthesis, or inhibition of protein or nucleic acid synthesis.[8] Acetonitrile extracts of certain natural products have also been studied for their cytoprotective effects against chemotherapeutics.[9]
The primary application of 2-(4-Bromophenyl)acetonitrile is as a key intermediate in the synthesis of pharmaceuticals. For example, it is used in the preparation of new fluorene-based alternating polymers and light-emitting copolymers for organic light-emitting diodes (OLEDs).
Safety and Handling
2-(4-Bromophenyl)acetonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[5]
Hazard and Precautionary Statements:
-
Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H412 (Harmful to aquatic life with long lasting effects).
-
Precautionary Statements: P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352+P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P304+P340+P312 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Personal Protective Equipment (PPE):
-
Use of dust masks, eyeshields, faceshields, and gloves is recommended.
Storage:
-
Store in a well-ventilated place. Keep container tightly closed.
Conclusion
2-(4-Bromophenyl)acetonitrile is a valuable and versatile chemical intermediate with significant applications in the synthesis of a wide range of organic molecules. Its dual reactivity at the nitrile group and the aryl bromide position allows for diverse chemical transformations, making it a key building block in the development of novel materials and pharmaceuticals. Proper handling and adherence to safety protocols are essential when working with this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. modychem.co [modychem.co]
- 3. benchchem.com [benchchem.com]
- 4. 2-(4-BROMOPHENYL)ACETONITRILE | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. Benzeneacetonitrile, 4-bromo- | C8H6BrN | CID 27914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. propulsiontechjournal.com [propulsiontechjournal.com]
- 9. Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

